molecular formula C9H13N3O2 B125344 6-Amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione CAS No. 63981-29-3

6-Amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione

Cat. No. B125344
CAS RN: 63981-29-3
M. Wt: 195.22 g/mol
InChI Key: VQHXZPNWCYIWNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their potential pharmacological applications. In one study, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones was achieved, with a focus on compounds that could inhibit the aromatase enzyme, which is crucial for the conversion of androgens to estrogens. The synthesis involved the separation of enantiomers and the determination of their absolute configuration by comparing circular dichroism (CD) spectra to known compounds. The synthesized compounds showed significant inhibitory activity against aromatase, with one enantiomer being particularly potent, suggesting potential as a drug for treating estrogen-dependent diseases .

Another study reported the synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through a multi-step process starting from β-aryl glutaconic acid. The process involved aniline fusion, treatment with phosphorus oxychloride, and reaction with secondary amines. The final products were subjected to azo coupling, yielding isomers that were separated by column chromatography. These compounds were characterized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The crystal structure of a related compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate, was determined through X-ray analysis. The material was prepared by regioselective methylation of 6-aminouracil, followed by nitrosation. The crystal structure obtained provides insights into the molecular arrangement and potential interactions of similar pyrimidine derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, as demonstrated in the one-pot synthesis of new pyrimido[4,5-b]-quinoline and bis-pyrimidinone compounds. The reaction involved the condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst. This method produced good yields of the desired products, showcasing the reactivity and versatility of pyrimidine derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The studies mentioned provide data on the inhibitory activity of synthesized compounds against specific enzymes, which is a crucial aspect of their chemical properties. The antimicrobial activity of the synthesized pyridinones and the selective inhibition of aromatase by the piperidine-diones highlight the biological relevance of these properties. The crystal structure analysis contributes to understanding the physical properties, such as solubility and stability, which are essential for the development of pharmaceutical agents.

Scientific Research Applications

Genotoxicity and Mutagenesis

Pyrimidine derivatives, like 1-Ethyl-1-nitrosourea (ENU), have been studied extensively for their genotoxicity, serving as powerful tools in mutagenesis research. ENU illustrates the dual action of ethylation and carbamoylation, affecting nucleophilic sites of cellular constituents, and has been crucial in understanding mutation spectrums across various species. This information is foundational for exploring the effects of chemical mutagenesis on germ cells, particularly in model organisms such as mice (Shibuya & Morimoto, 1993).

Scaffold in Medicinal Chemistry

Hydantoin, a non-aromatic five-membered heterocycle closely related to pyrimidine structures, has been a focal point in drug discovery, highlighting the importance of the hydantoin scaffold. This scaffold's role in the synthesis of non-natural amino acids and their potential therapeutic applications emphasizes the versatility and significance of pyrimidine derivatives in medicinal chemistry (Shaikh et al., 2023).

Synthetic Pathways and Catalysis

The synthesis of pyranopyrimidine scaffolds, which share structural similarities with the compound , demonstrates the application of hybrid catalysts in developing lead molecules for medicinal and pharmaceutical industries. This research underscores the critical role of such scaffolds in broad synthetic applications and bioavailability, providing a framework for future development of new therapeutics (Parmar et al., 2023).

Antioxidant Activity

Investigations into the antioxidant activity of various compounds, including pyrimidine derivatives, play a crucial role in fields ranging from food engineering to medicine. Understanding the mechanisms and effectiveness of these compounds as antioxidants is critical for developing new therapeutic agents and food preservatives (Munteanu & Apetrei, 2021).

properties

IUPAC Name

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXZPNWCYIWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222678
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione

CAS RN

72361-29-6
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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